Sarasinoside C1 Sarasinoside C1 Sarasinoside C1 is a norlanostane-triterpenoid oligoglycoside from the Palauan marine sponge Asteropus sarasinosum.
Brand Name: Vulcanchem
CAS No.: 114066-51-2
VCID: VC0542467
InChI: InChI=1S/C55H88N2O20/c1-24(2)18-28(61)19-25(3)30-11-12-31-29-10-13-37-53(6,7)38(15-17-55(37,9)32(29)14-16-54(30,31)8)76-52-48(44(66)36(23-72-52)75-49-39(56-26(4)59)45(67)42(64)34(20-58)73-49)77-50-40(57-27(5)60)46(68)43(65)35(74-50)22-71-51-47(69)41(63)33(62)21-70-51/h18,25,30-31,33-52,58,62-69H,10-17,19-23H2,1-9H3,(H,56,59)(H,57,60)
SMILES: CC(CC(=O)C=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC5C(C(C(CO5)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)O)O)NC(=O)C)C)C
Molecular Formula: C55H88N2O20
Molecular Weight: 1097.3 g/mol

Sarasinoside C1

CAS No.: 114066-51-2

Cat. No.: VC0542467

Molecular Formula: C55H88N2O20

Molecular Weight: 1097.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Sarasinoside C1 - 114066-51-2

Specification

CAS No. 114066-51-2
Molecular Formula C55H88N2O20
Molecular Weight 1097.3 g/mol
IUPAC Name N-[2-[5-[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-[[4,4,10,13-tetramethyl-17-(6-methyl-4-oxohept-5-en-2-yl)-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Standard InChI InChI=1S/C55H88N2O20/c1-24(2)18-28(61)19-25(3)30-11-12-31-29-10-13-37-53(6,7)38(15-17-55(37,9)32(29)14-16-54(30,31)8)76-52-48(44(66)36(23-72-52)75-49-39(56-26(4)59)45(67)42(64)34(20-58)73-49)77-50-40(57-27(5)60)46(68)43(65)35(74-50)22-71-51-47(69)41(63)33(62)21-70-51/h18,25,30-31,33-52,58,62-69H,10-17,19-23H2,1-9H3,(H,56,59)(H,57,60)
Standard InChI Key WQPAMXVSIZMQQI-RHOBFBMKSA-N
SMILES CC(CC(=O)C=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC5C(C(C(CO5)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)O)O)NC(=O)C)C)C
Canonical SMILES CC(CC(=O)C=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC5C(C(C(CO5)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)O)O)NC(=O)C)C)C
Appearance Solid powder

Introduction

Structural Characterization of Sarasinoside C1

Core Skeletal Framework

The sarasinoside C1 architecture comprises a 30-norlanostane triterpene aglycone conjugated to a tetra-saccharide unit through an ether linkage at C-3. The aglycone component features a cholestane-type skeleton with modifications including:

  • A Δ<sup>8(9)</sup> double bond in the B-ring

  • A C-23 ketone group

  • Methyl groups at C-4 and C-14 positions

  • A conjugated diene system at C-24/C-25 in the side chain .

The carbohydrate moiety consists of four pyranose units arranged as β-d-Xyl<sub>p</sub>-(1→6)-β-d-GlcNAc<sub>p</sub>-(1→2)-[β-d-GalNAc<sub>p</sub>-(1→4)]-β-d-Xyl<sub>p</sub>, with N-acetyl groups at C-2 of both glucosamine and galactosamine residues .

Spectroscopic Signature Analysis

Full <sup>1</sup>H and <sup>13</sup>C NMR assignments in CD<sub>3</sub>OD solvent reveal critical structural features (Table 1) :

Table 1: Key NMR resonances for sarasinoside C1 in CD<sub>3</sub>OD (500 MHz <sup>1</sup>H, 125 MHz <sup>13</sup>C)

Positionδ<sub>C</sub> (ppm)δ<sub>H</sub> (ppm), multiplicityCorrelation Patterns
Aglycone C-23204.0-HMBC: H-22 (δ 2.09, 2.52)
Xylose C-1'105.74.35 (d, J = 7.5 Hz)COSY: H-2' (δ 3.68)
GlcNAc C-1"102.14.88 (d, J = 7.5 Hz)ROESY: H-3" (δ 3.43)
Xylose C-1‴105.24.42 (d, J = 7.5 Hz)HSQC-TOCSY: H-5‴ (δ 3.24, 3.82)
GalNAc C-1⁗102.44.47 (d, J = 8.0 Hz)HMBC: C=O (δ 174.1)

The characteristic downfield shift of C-23 (δ 204.0) confirms the ketone functionality, while the anomeric proton couplings (J = 7.5–8.0 Hz) verify β-configurations for all glycosidic linkages . ROESY correlations between H-5 (δ 1.50) and H-3 (δ 3.54) establish the A/B ring trans fusion, critical for maintaining the compound's three-dimensional conformation .

Biosynthetic Considerations and Natural Distribution

Sponge-Microbe Symbiosis

Evidence from metagenomic sequencing suggests sarasinoside production arises from γ-proteobacterial symbionts within Melophlus sponges . The biosynthetic pathway likely involves:

  • Mevalonate-derived triterpene scaffold formation

  • Sequential oxidation at C-23 and C-15 positions

  • Glycosyltransferase-mediated sugar attachment

  • N-acetylation of amino sugars .

Geographical variations in sarasinoside profiles between specimens from Papua New Guinea and Solomon Islands indicate environmental influences on symbiont community composition and secondary metabolism .

Ecological Roles

While direct ecological functions remain unconfirmed, structural similarities to bioactive saponins suggest potential roles in:

  • Chemical defense against predators

  • Antimicrobial surface protection

  • Allelopathic competition with fouling organisms .

The C-24/C-25 conjugated enone system may act as a Michael acceptor for nucleophilic attack by microbial enzymes, providing a mechanism for biological activity .

Synthetic and Semi-Synthetic Approaches

Total Synthesis Challenges

No complete synthesis has been reported due to:

  • Complexity of the polyoxygenated aglycone

  • Sensitivity of the Δ<sup>8(9)</sup> double bond to acid-catalyzed rearrangements

  • Stereochemical challenges in assembling the tetrasaccharide unit .

Semi-Synthetic Modifications

Recent efforts have focused on structural diversification through:

  • Enzymatic glycosylation using sponge-derived GTases

  • Chemoselective oxidation of C-15 hydroxyl groups

  • Side chain modifications at C-24/C-25 .

Notably, hydrogenation of the Δ<sup>24(25)</sup> bond produces analogues with improved stability but diminished biological activity, highlighting the importance of the conjugated enone system .

Biological Activity Profile

Cytotoxicity Assessments

Standardized testing against NCI-60 human tumor cell lines revealed:

  • IC<sub>50</sub> > 100 μM in all cases

  • No significant growth inhibition at physiologically relevant concentrations

  • Lack of membrane disruption in erythrocyte lysis assays .

These results contrast with more potent analogues containing Δ<sup>7(8),9(11)</sup> diene systems, suggesting oxidation state influences bioactivity .

Comparative Analysis with Sarasinoside Analogues

Structural Variations Impacting Bioactivity

Key modifications altering biological potential include:

Structural FeatureActivity ChangeExample Compound
Δ<sup>7(8),9(11)</sup> diene10-fold ↑ cytotoxicitySarasinoside R
C-15 ketoneComplete activity lossSarasinoside C4
Pentasaccharide moietyModerate ichthyotoxicitySarasinoside A1

Configuration Corrections

Recent re-evaluation of sarasinoside R using ROESY and molecular modeling corrected the C-8/C-9 diol configuration from cis to trans, emphasizing the need for advanced analytical techniques in natural product characterization .

Challenges in Pharmaceutical Development

Pharmacokinetic Limitations

Physicochemical properties hinder drug development:

  • High molecular weight (1097 Da) limits membrane permeability

  • LogP = -1.3 suggests poor lipid bilayer partitioning

  • Extensive hydrogen bonding capacity (20 H-bond donors) reduces oral bioavailability .

Stability Concerns

Degradation studies reveal:

  • pH-dependent hydrolysis of glycosidic bonds (t<sub>1/2</sub> = 8 hr at gastric pH)

  • Photoisomerization of Δ<sup>24(25)</sup> enone under UV light

  • Microbial metabolism by gut flora β-xylosidases .

Future Research Directions

Targeted Structural Optimization

Promising strategies include:

  • Selective oxidation of C-14 methyl to carboxylic acid

  • Replacement of N-acetyl groups with bioisosteres

  • Synthesis of aglycone-carbohydrate hybrid molecules .

Ecological Biochemistry Studies

Unresolved questions necessitate:

  • Functional analysis of putative biosynthetic gene clusters

  • Metabolic networking between sponge hosts and microbial symbionts

  • Chemical ecology studies using purified saponins .

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